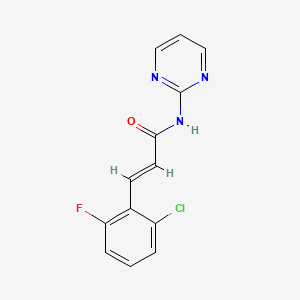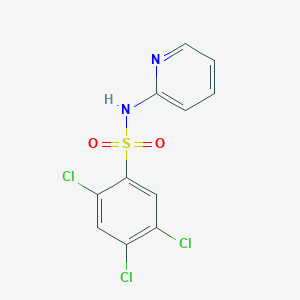![molecular formula C18H20N4O3 B5846483 N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5846483.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA belongs to the class of benzamides and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine and other neurotransmitters. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has also been shown to enhance the activity of GABA, an inhibitory neurotransmitter that helps regulate neuronal activity.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has also been shown to reduce seizures in animal models of epilepsy. Additionally, N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has some limitations for lab experiments. It has a relatively short half-life, which means that it may not be suitable for long-term studies. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide is also relatively expensive compared to other compounds that exhibit similar biological activities.
将来の方向性
There are several future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide. One area of research is the development of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide analogs with improved pharmacological properties. Another area of research is the investigation of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide as a potential therapeutic agent for other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide and to identify its molecular targets in the brain.
合成法
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide involves the condensation of 4-nitrobenzoic acid with 4-(4-methyl-1-piperazinyl)aniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through recrystallization or column chromatography. The yield of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide synthesis can range from 40% to 70%.
科学的研究の応用
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)16-8-4-15(5-9-16)19-18(23)14-2-6-17(7-3-14)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGDMIYNUPAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]benzenesulfonamide](/img/structure/B5846401.png)
![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B5846409.png)
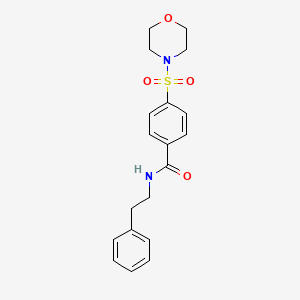
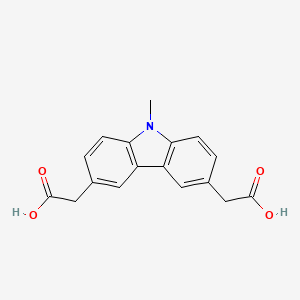
![dimethyl [(4-nitrophenyl)thio]dithioimidocarbonate](/img/structure/B5846436.png)
![2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5846446.png)
![3-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5846459.png)
![1-(3-nitrobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5846470.png)

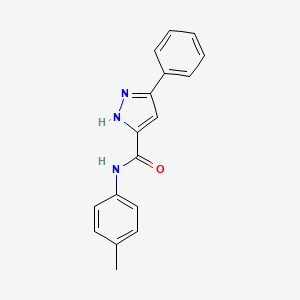
![ethyl (5-cyano-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridin-6-yl)imidoformate](/img/structure/B5846498.png)
